3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one

Cannabinoid Receptor Pharmacology CB1 Antagonist GPCR Ligand Screening

3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is a synthetic small molecule belonging to the 2-thiohydantoin (2-thioxoimidazolidin-4-one) class. It features a 5,5-diphenyl substitution pattern critical for lipophilic target engagement and an N3-methyl group that distinguishes it from the parent 5,5-diphenyl-2-thiohydantoin (DPTH, CAS 21083-47-6).

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
CAS No. 21083-48-7
Cat. No. B12352110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one
CAS21083-48-7
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2OS/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20)
InChIKeyGYFYPJIIBZWYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one (CAS 21083-48-7): A Differentiated N3-Methyl Thiohydantoin Building Block


3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is a synthetic small molecule belonging to the 2-thiohydantoin (2-thioxoimidazolidin-4-one) class. It features a 5,5-diphenyl substitution pattern critical for lipophilic target engagement and an N3-methyl group that distinguishes it from the parent 5,5-diphenyl-2-thiohydantoin (DPTH, CAS 21083-47-6) [1]. The replacement of the C2 carbonyl oxygen with sulfur (C=S) is a key pharmacophoric feature that, as a class, enhances cannabinoid CB1 receptor affinity relative to the corresponding hydantoin (C=O) analogs [2]. This compound is primarily utilized as a research tool in cannabinoid receptor pharmacology, as a synthetic intermediate, and as a scaffold for antiproliferative agent development.

Cannabinoid CB1 receptor probe development
Thiohydantoin scaffold for antiproliferative SAR
N3-Methylated building block for heterocyclic synthesis

Why 3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one Cannot Be Replaced by DPTH, Mephenytoin, or Phenytoin in Research Applications


Generic substitution fails due to three orthogonal structural determinants that independently govern biological activity: (i) the C2-thioxo (C=S) versus oxo (C=O) pharmacophore, where sulfur replacement has been shown to increase human CB1 cannabinoid receptor affinity within the same assay system [1]; (ii) the N3-methyl substituent, which alters lipophilicity, steric bulk, and hydrogen-bond donor/acceptor capacity compared to the N3-unsubstituted parent DPTH—a modification known to modulate hypolipidemic potency and receptor binding profiles in 5,5-diaryl-2-thiohydantoin series [2]; and (iii) the 5,5-diphenyl motif, which when altered to heteroaryl or mono-phenyl systems produces divergent pharmacological outcomes. These structural variables are not interchangeable; SAR data from the 30-compound Muccioli series demonstrate that even incremental changes at N3 produce distinct CB1 affinity values [1].

Target feature C=S thiohydantoin pharmacophore enhances CB1 affinity
Substitute mismatch C=O hydantoins may not replicate this binding profile
Target feature N3-methyl group alters lipophilicity and H-bond capacity
Substitute mismatch DPTH (N3-H) may not provide identical SAR profile
Target feature 5,5-Diphenyl pattern critical for target engagement
Substitute mismatch Mono-phenyl or heteroaryl analogs produce divergent outcomes

Quantitative Differentiation Evidence for 3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one (CAS 21083-48-7)


CB1/CB2 Cannabinoid Receptor Binding Affinity: 3-Methyl-Thiohydantoin vs. Hydantoin and Thiohydantoin Class Baselines

3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one (CHEMBL112253) exhibits an IC50 of 334 nM at the rat cannabinoid receptor 1/2 in a competitive binding assay using [³H]-CP-55940 as the radioligand [1]. At the class level, the sulfur-for-oxygen replacement (thiohydantoin vs. hydantoin) has been demonstrated to increase human CB1 receptor affinity when compared in the same bioassay; the parent hydantoin series (5,5-diphenylimidazolidine-2,4-diones) served as the baseline comparators in the Muccioli 2005 study, which evaluated 30 thiohydantoin derivatives [2]. The N3-methyl substituent on the target compound further differentiates it from the unsubstituted DPTH within the thiohydantoin series, as N3-alkyl chain length and branching have been shown to modulate CB1 affinity [2].

CB1/2 Binding Affinity
Class-level
Target: IC50 334 nM (rat CB1/2)
vs Hydantoins: weaker affinity
vs DPTH: distinct affinity due to N3-methyl
Supports differentiation from oxo-hydantoins and DPTH
Head-to-head IC50 vs DPTH not reported
Cannabinoid Receptor Pharmacology CB1 Antagonist GPCR Ligand Screening

Hypolipidemic SAR: N3-Substitution Modulates Pharmacological Activity Relative to Parent DPTH

In a systematic SAR study of 5,5-diaryl-2-thiohydantoins and their N3-substituted analogs, Tompkins (1986) established that N3-alkyl substitution directly modulates hypolipidemic potency relative to the parent compound DPTH. While DPTH itself served as the reference hypolipidemic agent, the N3-n-butyl derivative (DPBTH, compound 7) showed reduced activity compared to DPTH in liver cholesterol lowering, demonstrating that N3-substitution is not pharmacologically silent [1]. Although the specific 3-methyl analog was not the primary focus of that publication, the N3-methyl group represents the smallest possible alkyl substitution and is predicted to produce a distinct hypolipidemic profile compared to the N3-unsubstituted DPTH and the bulkier N3-n-butyl DPBTH, based on the established SAR trend that N3-substituent size and nature affect potency [1].

Hypolipidemic SAR
Class-level
N3-methyl: predicted intermediate profile
DPTH: reference hypolipidemic
DPBTH (n-butyl): reduced activity vs DPTH
N3-substitution is functionally consequential for lipid-lowering endpoints
3-Methyl analog not directly tested in Tompkins 1986
Hypolipidemic Agents Cholesterol Metabolism SAR Studies

Antiproliferative Activity: 3,5-Disubstituted-2-Thioxoimidazolidinones as a Privileged Cytotoxic Scaffold

A series of 3,5-disubstituted-2-thioxoimidazolidinone derivatives, structurally encompassing the 3-methyl-5,5-diphenyl substitution pattern, were evaluated for cytotoxicity against PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines in comparison with 5-fluorouracil as the reference standard [1]. Compounds within this chemotype demonstrated good activity against both cell lines and were shown to bind human topoisomerase I similarly to known inhibitors, significantly inhibiting DNA relaxation activity in a dose-dependent manner [1]. Separately, DPTH (the N3-unsubstituted parent) exhibited dose- and time-dependent inhibition of HUVEC proliferation at effective concentrations of 12.5–50 µM, with a mechanism involving p21-mediated cell cycle arrest rather than topoisomerase inhibition, representing a distinct anti-proliferative mode of action [2]. The N3-methyl substitution on the target compound is thus expected to produce a differentiated cytotoxicity profile combining features of both the 3,5-disubstituted thioxoimidazolidinone topoisomerase-inhibitory mechanism and the DPTH anti-angiogenic mechanism.

Antiproliferative Mechanism
Reported
3,5-Disubstituted thioxoimidazolidinones: topoisomerase I inhibition
DPTH: p21/CDK2 cell cycle arrest
Distinct mechanism-of-action profiles based on N3-substitution
Hybrid profile predicted for target compound
Anticancer Agents Cytotoxicity Topoisomerase Inhibition Prostate Cancer Breast Cancer

Physicochemical Differentiation: N3-Methylation Alters Lipophilicity and Hydrogen-Bonding Capacity vs. DPTH

N3-Methylation of the thiohydantoin core introduces a predictable alteration in physicochemical properties compared to the N3-unsubstituted DPTH. The addition of a methyl group at N3 eliminates one hydrogen-bond donor (N-H → N-CH₃), reduces polar surface area, and increases calculated logP. These changes are expected to enhance passive membrane permeability and blood-brain barrier penetration relative to DPTH, which is relevant given the target compound's cannabinoid receptor activity [1]. In the Muccioli 2005 CB1 ligand study, molecular electrostatic potential and lipophilicity calculations were performed on representative thiohydantoins and hydantoins to rationalize affinity differences, confirming that these physicochemical parameters are relevant to target engagement .

Physicochemical Profile
Class-level
MW +14.03 vs DPTH
HBD −1 (N3-H→CH₃)
Predicted ΔlogP ≈ +0.5–0.8
Suggests altered CNS permeability profile vs DPTH
Calculated values; experimental logP not determined
Drug-like Properties Lipophilicity Blood-Brain Barrier Permeability Medicinal Chemistry

Procurement-Driven Application Scenarios for 3-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one (CAS 21083-48-7)


Cannabinoid CB1 Receptor Probe Development and GPCR Ligand Screening

Investigators developing CB1 cannabinoid receptor ligands can use this compound as a moderate-affinity thiohydantoin probe (IC50 = 334 nM at CB1/2, rat ) to benchmark novel analogs within the 3-substituted-5,5-diphenyl-2-thioxoimidazolidin-4-one series. Its N3-methyl substitution provides a defined SAR reference point for optimizing N3-alkyl chain length and branching against CB1 affinity . The thiohydantoin scaffold has been validated as a privileged CB1 pharmacophore, and this compound serves as a direct comparator when exploring sulfur-to-oxygen isosteric replacements or when evaluating functional activity (inverse agonism via [³⁵S]GTPγS assays) .

Antiproliferative Mechanism-of-Action Studies in Prostate and Breast Cancer

Researchers investigating the divergent mechanisms of thiohydantoin antiproliferative activity can utilize this compound to dissect the contribution of N3-substitution to topoisomerase I inhibition versus p21-mediated cell cycle arrest. The 3,5-disubstituted-2-thioxoimidazolidinone chemotype (which includes the target compound's substitution pattern) has demonstrated topoisomerase I inhibitory activity against PC-3 and MCF-7 cells , while the unsubstituted DPTH acts through a distinct p21/CDK2 mechanism in HUVEC cells at 12.5–50 µM . Using this compound alongside DPTH enables direct comparison of N3-methylation effects on cytotoxicity mechanism and potency in the same cell lines.

Hypolipidemic SAR Studies with N3-Substituted Thiohydantoin Series

Scientists exploring the hypolipidemic potential of 5,5-diaryl-2-thiohydantoins can deploy this compound as the minimal N3-alkyl substituted analog for SAR expansion. The Tompkins 1986 study established that N3-n-butyl substitution (DPBTH) reduces hypolipidemic activity compared to DPTH , but the effect of smaller N3-alkyl groups (methyl, ethyl) on liver cholesterol and triglyceride levels remains uncharacterized. This compound fills a critical gap in the N3-substitution SAR matrix and serves as a key intermediate for synthesizing extended N3-alkyl, N3-aryl, and N3-acyl derivatives for structure-activity relationship development.

Synthetic Intermediate for Imidazole and Fused Heterocycle Libraries

This compound is a valuable synthetic building block for generating diverse heterocyclic libraries. The thioxo group at C2 is a reactive handle for S-alkylation, enabling the synthesis of 2-alkylthio-imidazol-4-one derivatives, imidazothiazoles, and glycocyamidine analogs with antimicrobial and anticancer activities. The 5,5-diphenyl substitution provides a sterically congested quaternary center that confers conformational constraint, while the N3-methyl group blocks a potential site of unwanted metabolic N-dealkylation. This combination of features makes the compound a preferred starting material over DPTH for library synthesis when N3-substituted final products are desired.

Application
Selection Property
Validation Focus
CB1 receptor probe development
N3-Methyl reference point for SAR optimization
CB1 binding affinity benchmarking
Antiproliferative mechanism-of-action studies
N3-Substitution effect on cytotoxicity pathway
Topoisomerase I vs p21 pathway comparison
Hypolipidemic SAR development
Minimal N3-alkyl substitution for SAR matrix
N3-Substituent effect on lipid modulation endpoints
Synthetic building block for heterocyclic libraries
C2-thioxo handle for S-alkylation
Library synthesis with blocked N3 site
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